Potency Gain Conferred by 2-Methoxyethoxy vs. Unsubstituted Pyridine in HDM2 Series – Class-Level Inference
In a closely related piperidine-based HDM2 inhibitor series, replacing a pyridine nitrogen atom with a 2-methoxyethoxy substituent resulted in a measurable increase in potency. The compound bearing the 2-methoxyethoxy group (designated 14c) served as the basis for further optimization, and its direct analog with a 2-allyl group (14d) showed a fourfold improvement in cell-free and cellular potency over 14c [1]. This quantifies the impact of the alkoxy modification and supports the notion that the 2-methoxyethoxy group in CAS 2034446-35-8 is a performance-differentiating structural feature relative to unsubstituted or differently substituted pyridine analogs.
| Evidence Dimension | Potency improvement from alkoxy substitution |
|---|---|
| Target Compound Data | Compound 14c (2-methoxyethoxy analog); exact IC50 not disclosed in snippet, but used as baseline for further gains |
| Comparator Or Baseline | Compound 14d (2-allyl analog): 4-fold improvement over 14c |
| Quantified Difference | 4-fold improvement in cell-free and cellular potency for the allyl analog over the 2-methoxyethoxy baseline |
| Conditions | HDM2 cell-free and cellular assays (SJSA-1 cells) [1] |
Why This Matters
Demonstrates that the 2-methoxyethoxy substituent is a validated potency-enhancing motif in a therapeutically relevant target class, making CAS 2034446-35-8 a rational choice for HDM2/p53 or analogous protein-protein interaction inhibitor programs.
- [1] Gibeau, C. R. et al. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. ACS Med. Chem. Lett. 2014, 5, 563–567. View Source
